3-(1,1,2,2-tetrafluoroethoxy)-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide
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Overview
Description
N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-N’-(2,4,6-TRIMETHYL-3-PYRIDYL)UREA is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrafluoroethoxy group attached to a benzoyl moiety, which is further linked to a pyridyl urea structure. The presence of fluorine atoms in the compound imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-N’-(2,4,6-TRIMETHYL-3-PYRIDYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with a benzoyl chloride derivative under controlled conditions to form the benzoyl intermediate . This intermediate is then reacted with 2,4,6-trimethyl-3-pyridyl isocyanate to yield the final urea compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-N’-(2,4,6-TRIMETHYL-3-PYRIDYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-N’-(2,4,6-TRIMETHYL-3-PYRIDYL)UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-N’-(2,4,6-TRIMETHYL-3-PYRIDYL)UREA involves its interaction with specific molecular targets. The compound’s fluorinated groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-N’-(2,4,6-TRIMETHYL-3-PYRIDYL)UREA stands out due to its unique combination of a tetrafluoroethoxy group and a pyridyl urea structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17F4N3O3 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C18H17F4N3O3/c1-9-7-10(2)23-11(3)14(9)24-17(27)25-15(26)12-5-4-6-13(8-12)28-18(21,22)16(19)20/h4-8,16H,1-3H3,(H2,24,25,26,27) |
InChI Key |
GZEISESMHNKPKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)C)C |
Origin of Product |
United States |
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